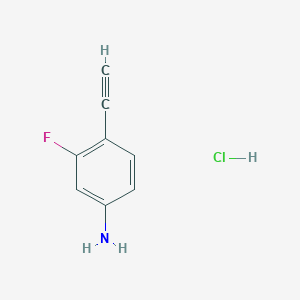

4-Ethynyl-3-fluoroaniline hydrochloride

Description

Importance of Ethynyl (B1212043) Moieties as Synthetic Handles in Organic Synthesis

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are highly versatile functional groups in organic synthesis. cymitquimica.com The sp-hybridized C-H bond is relatively acidic, allowing for deprotonation to form a nucleophilic acetylide anion. cymitquimica.com This anion can then participate in a wide array of carbon-carbon bond-forming reactions, enabling the extension of carbon chains and the construction of complex molecular architectures. libretexts.org Furthermore, the alkyne moiety itself can undergo a variety of transformations, including hydrogenation, hydration, and various cycloaddition reactions. rsc.orgwikipedia.org Of particular importance are transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," which provide efficient and reliable methods for creating new bonds under mild conditions. organic-chemistry.orgwikipedia.org

Overview of 4-Ethynyl-3-fluoroaniline (B1392914) Hydrochloride: A Key Bifunctional Building Block

4-Ethynyl-3-fluoroaniline hydrochloride emerges as a valuable synthetic intermediate by integrating the key features of both an aryl fluoride (B91410) and a terminal alkyne within a single aniline (B41778) framework. The hydrochloride salt form enhances its stability and handling properties. This compound offers two distinct points for chemical modification: the aniline group and the terminal alkyne. The amino group can be readily acylated, alkylated, or diazotized to introduce a wide range of substituents or to participate in the formation of heterocyclic systems. Simultaneously, the ethynyl group serves as a versatile handle for the introduction of various moieties through reactions like the Sonogashira coupling and click chemistry. organic-chemistry.orgwikipedia.org This bifunctionality allows for the divergent synthesis of compound libraries from a single, advanced intermediate, making it a powerful tool in discovery chemistry.

Physicochemical Properties of 4-Ethynyl-3-fluoroaniline and its Hydrochloride Salt

The physical and chemical properties of 4-Ethynyl-3-fluoroaniline and its hydrochloride salt are fundamental to its application in synthesis. While detailed experimental data for the hydrochloride salt is not widely available in the public domain, data for the free base and related compounds provide valuable insights.

| Property | 4-Ethynyl-3-fluoroaniline | This compound |

| CAS Number | 77123-60-5 bldpharm.comsigmaaldrich.com | 2741856-98-2 cymitquimica.com |

| Molecular Formula | C₈H₆FN bldpharm.comsigmaaldrich.com | C₈H₆FN·HCl cymitquimica.com |

| Molecular Weight | 135.14 g/mol bldpharm.comsigmaaldrich.com | 171.60 g/mol cymitquimica.com |

| Physical Form | Yellow to Brown Solid or Liquid sigmaaldrich.com | Neat cymitquimica.com |

| Purity | 97% sigmaaldrich.com | Not specified |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C sigmaaldrich.com | Not specified |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-Ethynyl-3-fluoroaniline.

| Spectroscopy | Data for 3-Ethynyl-4-fluoroaniline (B1315292) |

| ¹H NMR | The proton NMR spectrum would be expected to show signals for the acetylenic proton, the aromatic protons, and the amine protons. The coupling patterns of the aromatic protons would be influenced by the fluorine substituent. |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the two sp-hybridized carbons of the alkyne, as well as the aromatic carbons. The carbon atoms bonded to fluorine would exhibit characteristic splitting. |

| IR Spectroscopy | The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amine, the C≡C stretching of the alkyne, the ≡C-H stretching of the terminal alkyne, and the C-F stretching of the fluoroaromatic moiety. |

Research Findings and Applications

The unique structure of this compound makes it a valuable building block in the synthesis of a variety of complex molecules, particularly in the field of medicinal chemistry. The presence of the reactive aniline and alkyne functionalities allows for its use in a range of synthetic transformations.

One of the primary applications of the terminal alkyne is in the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of 4-ethynyl-3-fluoroaniline and an aryl or vinyl halide. This reaction is a powerful tool for constructing substituted alkynes and has been widely used in the synthesis of natural products and pharmaceuticals. libretexts.orgwikipedia.org

Furthermore, the ethynyl group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." organic-chemistry.org This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. These triazole rings are stable and can act as linkers or pharmacophores in biologically active molecules. The aniline moiety can be derivatized before or after the click reaction, providing a route to complex, multifunctional compounds. For example, in the synthesis of kinase inhibitors, triazole rings are often used to connect different pharmacophoric elements. nih.gov

The aniline functional group can undergo a variety of standard transformations. It can be acylated to form amides, which are common in drug structures. It can also be used as a nucleophile in substitution reactions or as a precursor for the formation of various nitrogen-containing heterocycles. The fluorine atom at the 3-position influences the reactivity and properties of the aniline ring, often enhancing metabolic stability and modulating the basicity of the amino group. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H7ClFN |

|---|---|

Molecular Weight |

171.60 g/mol |

IUPAC Name |

4-ethynyl-3-fluoroaniline;hydrochloride |

InChI |

InChI=1S/C8H6FN.ClH/c1-2-6-3-4-7(10)5-8(6)9;/h1,3-5H,10H2;1H |

InChI Key |

VUKSSRFRLPGVKV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=C(C=C1)N)F.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethynyl 3 Fluoroaniline Hydrochloride

Direct Synthesis Routes to 4-Ethynyl-3-fluoroaniline (B1392914) Hydrochloride

The direct synthesis involves a sequence of reactions to build the molecule's functionality, culminating in the final hydrochloride salt.

The introduction of the ethynyl (B1212043) group at the C-4 position is most effectively accomplished using the Sonogashira cross-coupling reaction. mdpi.com This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com

In a typical synthesis of a 4-ethynyl-3-fluoroaniline precursor, an aryl bromide, such as 3-bromo-4-fluoronitrobenzene (B1266112), is used as the substrate. google.com To prevent side reactions with the terminal alkyne's acidic proton, a protected alkyne like trimethylsilylacetylene (B32187) is often employed. mdpi.comgoogle.com The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, like cuprous iodide, in a suitable solvent with a base (e.g., triethylamine). google.com

A specific patented procedure describes the reaction of 3-bromo-4-fluoronitrobenzene with trimethylsilylacetylene at 40-50°C overnight. google.com The palladium and copper catalysts facilitate the coupling to produce ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane (B8724868) in high yield. google.com Following the coupling, the silyl (B83357) protecting group is readily removed under basic conditions, for example, using potassium hydroxide (B78521) in methanol (B129727), to yield the terminal alkyne. google.com

Table 1: Example Conditions for Sonogashira Coupling

| Parameter | Condition | Source |

|---|---|---|

| Aryl Halide | 3-Bromo-4-fluoronitrobenzene | google.com |

| Alkyne | Trimethylsilylacetylene | google.com |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | google.com |

| Co-catalyst | Cuprous Iodide (CuI) | google.com |

| Base/Solvent | Triethylamine (B128534) | google.com |

| Temperature | 40-50 °C | google.com |

| Yield | 95% (for the protected product) | google.com |

The aniline (B41778) functional group is a defining feature of the target molecule. In the most common synthetic routes, the aniline is formed by the reduction of a nitro group (-NO₂) that is present on the starting material. This transformation is a crucial step, typically performed after the ethynylation.

One established method involves the reduction of the nitro group using iron powder in the presence of a strong acid like hydrochloric acid. google.com For instance, the intermediate 4-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene can be refluxed with iron powder and 12N hydrochloric acid in methanol. google.com This process reduces the nitro group to an amine, yielding 4-fluoro-3-((trimethylsilyl)ethynyl)aniline. google.com

Alternatively, catalytic hydrogenation is a widely used method for nitro group reduction. chemicalbook.com This involves treating the nitro compound with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). chemicalbook.com This method is often clean and efficient, proceeding under mild conditions, such as room temperature and atmospheric pressure of hydrogen. chemicalbook.com

The introduction of fluorine onto an aromatic ring can be a significant synthetic challenge. While nucleophilic aromatic substitution (SₙAr), a type of halogen displacement, is a known reaction, using it to introduce fluorine by displacing other halogens (Cl, Br, I) is generally not feasible. quora.comvaia.com Fluorine is the most electronegative element, and as a result, the fluoride (B91410) ion (F⁻) is a weak nucleophile in solution, especially in aqueous media where it is heavily solvated. quora.comhawaii.edu Furthermore, fluorine forms very strong bonds with carbon, making the reverse reaction—the displacement of fluoride—more favorable. researchgate.net

Due to these factors, it is not practical to synthesize 4-ethynyl-3-fluoroaniline by attempting to displace a different halogen with a fluoride source. vaia.com Instead, synthetic strategies almost universally begin with a precursor that already contains the fluorine atom in the desired position, such as 4-fluoronitrobenzene or 4-fluoroaniline. google.comchemicalbook.comprepchem.com

The final step in the synthesis is the conversion of the free base, 4-ethynyl-3-fluoroaniline, into its hydrochloride salt. This is a standard acid-base reaction that serves to increase the compound's stability and water solubility, often yielding a crystalline solid that is easier to handle and purify. oxfordreference.com

The formation of the hydrochloride salt is typically achieved by reacting the amine with hydrochloric acid (HCl). youtube.com This can be done in several ways:

Aqueous HCl: Adding a stoichiometric amount of aqueous hydrochloric acid to a solution of the amine, followed by evaporation of the solvent. youtube.com

HCl in an Organic Solvent: Using a solution of HCl in a non-reactive organic solvent, such as diethyl ether or methanol. Adding this solution to the amine often causes the hydrochloride salt to precipitate directly from the mixture. researchgate.net

Gaseous HCl: Bubbling dry hydrogen chloride gas through a solution of the amine in an anhydrous solvent. This method is effective for producing a very pure, dry salt. researchgate.net

The resulting anilinium chloride salt is an ionic compound, which is typically a crystalline solid that is readily soluble in water. oxfordreference.com

Precursor Chemistry and Starting Material Considerations

A key precursor for the synthesis of 4-ethynyl-3-fluoroaniline hydrochloride is 3-bromo-4-fluoronitrobenzene. google.comscbt.com This intermediate is typically prepared by the bromination of the commercially available starting material, 4-fluoronitrobenzene. prepchem.comresearchgate.net The nitro and fluoro groups on the ring direct the incoming bromine atom to the position ortho to the fluorine and meta to the nitro group.

Several methods have been reported for this bromination:

A process using bromine and silver sulfate (B86663) in concentrated sulfuric acid has been described. prepchem.com

A more modern and efficient method employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in a solvent like acetic acid. researchgate.net This reaction proceeds under mild conditions (e.g., 15°C) and can achieve very high yields. researchgate.net

Table 2: Comparison of Bromination Methods for 4-Fluoronitrobenzene

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Brominating Agent | Bromine (Br₂) / Silver Sulfate | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |

| Solvent/Medium | Concentrated Sulfuric Acid | Acetic Acid |

| Temperature | 20-25 °C | 15 °C |

| Yield | Not specified, but effective | Up to 98.7% |

| Source | prepchem.com | researchgate.net |

Once synthesized, this precursor is ready for the subsequent Sonogashira coupling and reduction steps as outlined above.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₇ClFN |

| 4-Ethynyl-3-fluoroaniline | C₈H₆FN |

| 3-Bromo-4-fluoronitrobenzene | C₆H₃BrFNO₂ |

| Palladium | Pd |

| Trimethylsilylacetylene | C₅H₁₀Si |

| 4-Fluoronitrobenzene | C₆H₄FNO₂ |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd |

| Cuprous Iodide | CuI |

| Triethylamine | C₆H₁₅N |

| ((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane | C₁₁H₁₂FNO₂Si |

| Potassium hydroxide | KOH |

| Iron | Fe |

| Hydrochloric acid | HCl |

| 4-Fluoro-3-((trimethylsilyl)ethynyl)aniline | C₁₁H₁₄FNSi |

| Hydrogen | H₂ |

| Palladium on carbon | Pd/C |

| Platinum(IV) oxide | PtO₂ |

| Bromine | Br₂ |

| Silver sulfate | Ag₂SO₄ |

| Sulfuric acid | H₂SO₄ |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ |

| Acetic acid | C₂H₄O₂ |

| 4-Fluoroaniline | C₆H₆FN |

| Diethyl ether | (C₂H₅)₂O |

Alternative Halogenated Anilines and Nitrobenzenes as Starting Points

The synthesis of this compound can be strategically initiated from various halogenated precursors. A common and effective starting material is 3-bromo-4-fluoronitrobenzene. google.comgoogle.com This route involves a two-step process beginning with a Sonogashira coupling to introduce the ethynyl group, followed by the chemical reduction of the nitro functional group to an amine. google.comchemicalbook.com

The typical synthesis proceeds by reacting 3-bromo-4-fluoronitrobenzene with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. google.com This initial step yields ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane. Subsequently, the nitro group is reduced to an amine, and the silyl protecting group is removed to yield 4-ethynyl-3-fluoroaniline, which can then be converted to its hydrochloride salt. A patent describes a method where the reduction of the nitro group is achieved using iron powder in the presence of hydrochloric acid. google.com

Beyond 3-bromo-4-fluoronitrobenzene, other halogenated anilines and nitrobenzenes serve as viable starting points. For instance, ortho-haloanilines such as 2-iodo-4-fluoroaniline can undergo copper-free Sonogashira coupling reactions as part of multi-component sequences to build complex heterocyclic structures, demonstrating the versatility of these precursors. beilstein-journals.org Other dihalogenated anilines, like 4-chloro-3-fluoroaniline, are also used as building blocks in medicinal chemistry, indicating their potential as precursors for related structures. ossila.com The choice of halogen (I, Br, Cl) on the aromatic ring influences the reactivity in the Sonogashira coupling, with iodides generally being more reactive than bromides or chlorides. wikipedia.org

The general synthetic pathway starting from a nitrobenzene (B124822) derivative is summarized below:

Sonogashira Coupling: A halogenated fluoronitrobenzene is coupled with a terminal alkyne.

Nitro Group Reduction: The nitro-intermediate is reduced to the corresponding aniline.

Deprotection (if necessary): Any protecting groups on the alkyne are removed.

Salt Formation: The resulting aniline is treated with hydrochloric acid to form the hydrochloride salt.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and viability of synthesizing this compound are highly dependent on the optimization of the Sonogashira coupling reaction parameters. This includes the choice of catalyst, solvent, base, temperature, and pressure.

Exploration of Catalyst Efficiency and Selectivity (e.g., Pd, Cu catalysts)

The Sonogashira reaction traditionally employs a dual-catalyst system comprising a palladium(0) complex and a copper(I) salt. wikipedia.orgorganic-chemistry.org

Palladium Catalysts: The primary catalyst is typically a palladium complex. Commonly used precatalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. wikipedia.orglibretexts.org These Pd(II) complexes are reduced in situ to the active Pd(0) species. wikipedia.org Research has also explored palladium complexes with bidentate phosphine (B1218219) ligands like dppe, dppp, and dppf, as well as N-heterocyclic carbene (NHC) palladium complexes. wikipedia.orglibretexts.org The goal is often to reduce the required catalyst loading (typically 0.1 to 5 mol%) while maintaining high yields. libretexts.orgsemanticscholar.org

Copper Co-catalysts: Copper(I) salts, such as CuI, act as a co-catalyst. wikipedia.org The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the coupling reaction, thereby increasing the reaction rate and allowing for milder conditions. wikipedia.org However, the presence of copper can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling), prompting the development of copper-free Sonogashira protocols. rsc.org These copper-free reactions often require alternative conditions, such as different bases or higher temperatures, to facilitate the deprotonation of the alkyne. libretexts.org

The table below illustrates various catalyst systems used in Sonogashira couplings of aryl halides.

| Catalyst System | Substrate Type | Key Features | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodides/Bromides | Conventional, effective system. | wikipedia.org |

| Pd(OAc)₂ / Schiff Base Ligand | Aryl Iodides | Copper-free, room temperature reaction. | rsc.org |

| [DTBNpP]Pd(crotyl)Cl | Aryl Bromides | Air-stable, monoligated Pd precatalyst for copper-free, room temperature reactions. | nih.gov |

| Pd₁@NC (Single-Atom Pd) | Aryl Halides | Heterogeneous catalyst, allows for easy separation and reuse. | acs.org |

| PdCl₂(PPh₃)₂ / (1-Ad)₂PBn·HBr | 2-Iodo-4-fluoroaniline | Copper-free system for indole (B1671886) synthesis. | beilstein-journals.org |

Solvent Effects and Reaction Medium Engineering

The choice of solvent is critical as it can influence catalyst solubility, reaction rate, and product purification. Amine bases, such as triethylamine or diethylamine, can often serve as both the base and the solvent. wikipedia.org Other common solvents include dimethylformamide (DMF), acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and toluene (B28343). wikipedia.orgsemanticscholar.orgnih.gov

A study on a nanosized palladium catalyst found that for the coupling of iodobenzene, triethylamine was the best solvent, while for the less reactive bromobenzene, higher boiling point solvents like N-methyl-2-pyrrolidone (NMP) or toluene were more effective. semanticscholar.org In the development of room-temperature, copper-free methods, a combination of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 2,2,6,6-tetramethylpiperidine (B32323) (TMP) with a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) has proven effective. beilstein-journals.orgnih.gov For industrial-scale synthesis, reducing solvent volume is a key goal. Research has shown that increasing the reactant concentration up to 1.0 M in certain systems can be achieved without compromising the yield, significantly improving the process mass intensity. acs.orgbeilstein-journals.org

Temperature and Pressure Optimization for Process Scalability

Sonogashira reactions are known for proceeding under relatively mild conditions, often at room temperature or with gentle heating. wikipedia.org A patented method for the synthesis of a precursor to 4-ethynyl-3-fluoroaniline specifies a reaction temperature of 40-50°C. google.com However, for less reactive substrates, such as aryl chlorides or deactivated aryl bromides, elevated temperatures (e.g., 90-100°C) may be necessary to achieve good yields. semanticscholar.org

For process scalability, operating at or near ambient temperature and pressure is highly desirable to reduce energy costs and engineering demands. Significant research has focused on developing catalyst systems that are highly active at room temperature. rsc.orgnih.gov For instance, using a specific air-stable palladium precatalyst allowed for the coupling of challenging aryl bromides at room temperature, reaching completion in a few hours. nih.gov While most Sonogashira reactions are conducted at atmospheric pressure, the reduction of the nitrobenzene precursor, if used, may require elevated pressure when using catalytic hydrogenation with H₂ gas. chemicalbook.combeilstein-journals.org

The following table summarizes the optimization of various reaction parameters from selected studies.

Interactive Data Table: Optimization of Sonogashira Reaction Conditions| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

|---|---|---|---|---|---|

| Solvent | Triethylamine | Toluene | DMSO | Yields vary significantly with substrate and catalyst system. DMSO is effective in copper-free systems. | semanticscholar.orgnih.gov |

| Base | K₂CO₃ | Triethylamine | TMP | Stronger, non-nucleophilic bases like TMP can facilitate copper-free reactions at room temperature. | rsc.orgnih.gov |

| Temperature | Room Temp (25°C) | 50°C | 100°C | Higher temperatures are needed for less reactive halides, but catalyst development enables milder conditions. | semanticscholar.orgrsc.orgnih.gov |

| Catalyst Loading | 5 mol% | 2.5 mol% | 0.5 mol% | Lowering catalyst loading is possible but may require longer reaction times or higher temperatures. | nih.gov |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally and economically sustainable processes. Key considerations include atom economy, reducing waste, and using catalytic reagents.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a measure of how many atoms from the reactants are incorporated into the desired final product. primescholars.com The Sonogashira coupling, while powerful, does not have a perfect atom economy. In the reaction between an aryl halide (Ar-X) and a terminal alkyne (H-C≡C-R) using a base like triethylamine (Et₃N), a stoichiometric amount of triethylammonium (B8662869) halide salt (Et₃N·HX) is generated as a byproduct.

Let's analyze the atom economy for the key step in a patented synthesis of a precursor to 4-ethynyl-3-fluoroaniline, the coupling of 3-bromo-4-fluoronitrobenzene with trimethylsilylacetylene. google.com

Reaction: C₆H₃BrFNO₂ + HC≡CSi(CH₃)₃ + Et₃N → C₁₁H₁₂FNO₂Si + Et₃N·HBr

Molecular Weight of Reactants:

3-bromo-4-fluoronitrobenzene (C₆H₃BrFNO₂): 219.99 g/mol

Trimethylsilylacetylene (C₅H₁₀Si): 98.22 g/mol

Triethylamine (Et₃N): 101.19 g/mol (serves as base)

Molecular Weight of Desired Product:

((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane (C₁₁H₁₂FNO₂Si): 253.30 g/mol

Calculation: Percent Atom Economy = (Mass of desired product / Total mass of all reactants) x 100 Percent Atom Economy = [253.30 / (219.99 + 98.22 + 101.19)] x 100 = [253.30 / 419.40] x 100 ≈ 60.4%

Development of Recyclable Catalyst Systems

The traditional Sonogashira coupling reaction often employs homogeneous palladium catalysts, which, while efficient, pose challenges in terms of catalyst recovery and reuse, leading to product contamination and increased costs. To address these limitations, significant research has been directed towards the development of recyclable catalyst systems.

Heterogeneous catalysts, where the palladium species is immobilized on a solid support, represent a prominent approach. These systems offer straightforward separation from the reaction mixture, typically through simple filtration, and allow for multiple reuse cycles. Various materials have been explored as supports for palladium nanoparticles or complexes.

Polymer-Supported Catalysts: Organic polymers have been successfully used to anchor palladium catalysts. These polymeric supports can be designed to be soluble in the reaction medium at elevated temperatures and precipitate upon cooling, facilitating recovery. Polystyrene-divinylbenzene resins are a common choice for creating such recyclable catalysts. mdpi.com

Silica-Supported Catalysts: Silica-based materials, including mesoporous silica (B1680970) nanoparticles (MCM-41), have been functionalized to support palladium. mdpi.com These catalysts benefit from high surface area and thermal stability. For instance, palladium nanoparticles deposited on silica have demonstrated high activity in copper-free Sonogashira couplings. researchgate.net

Magnetically Separable Catalysts: A particularly innovative approach involves the use of magnetic nanoparticles as catalyst supports. Palladium catalysts anchored to these magnetic supports can be easily and efficiently removed from the reaction mixture using an external magnet. This method has been shown to be effective for the Sonogashira coupling of aryl iodides. lucp.net

The table below summarizes the performance of various recyclable palladium catalyst systems in Sonogashira-type reactions, which are analogous to the synthesis of 4-ethynyl-3-fluoroaniline.

| Catalyst System | Support Material | Solvent | Base | Key Features | Typical Reuse Cycles |

| Pd/NH2-SiO2 | Amine-functionalized Silica | Ethylene Glycol | Not Specified | Phosphine and copper-free conditions | 3 |

| Pd/Pectin | Pectin | N,N-Dimethylformamide (DMF) | Potassium Acetate | Biopolymer support | 3 |

| Pd/ICCP | Individual Calcium Carbonate Plate (from mussel shells) | Not Specified | Potassium Carbonate | Utilizes waste material as support, copper-free | 3 |

These recyclable systems not only contribute to a more sustainable chemical process by minimizing precious metal waste but also offer the potential for continuous flow processes, a significant advantage for industrial-scale production.

Environmentally Benign Solvent Alternatives

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional Sonogashira reactions often utilize polar aprotic solvents like N,N-dimethylformamide (DMF), toluene, or tetrahydrofuran (THF), which are associated with environmental and health concerns. lucp.netnih.govbeilstein-journals.org Consequently, there is a strong impetus to replace these with greener alternatives.

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. The development of water-soluble ligands and catalyst systems has enabled the successful execution of Sonogashira couplings in aqueous media. rsc.orgwikipedia.orgnovartis.com Surfactants like Kolliphor EL can create micelles that act as "microreactors," allowing the reaction to proceed efficiently in water even under aerobic conditions. chemistryviews.org

Bio-based Solvents: Solvents derived from renewable biomass are gaining traction. N-Hydroxyethylpyrrolidone (HEP) and γ-valerolactone (GVL) are examples of bio-based solvents that have been successfully employed in Sonogashira reactions, demonstrating high yields and fast reaction times under mild conditions. beilstein-journals.orgacs.orgnih.gov

Ionic Liquids: Ionic liquids are salts with low melting points that can act as solvents. They are characterized by their negligible vapor pressure, which reduces air pollution. Certain ionic liquids, such as tetrabutylphosphonium (B1682233) 4-ethoxyvalerate derived from γ-valerolactone, have been used as effective solvents for Sonogashira couplings, often eliminating the need for a copper co-catalyst and an external base. beilstein-journals.org

Solvent-Free Conditions: An even more sustainable approach is the complete elimination of solvents. Mechanochemistry, specifically high-speed ball milling, has been shown to facilitate Sonogashira couplings in the absence of any solvent. rub.de In some cases, the milling balls themselves can act as a source of the catalyst. rub.de

The following table outlines various environmentally benign solvent systems and their performance in Sonogashira coupling reactions.

| Solvent System | Catalyst | Base | Key Advantages |

| Water/Isopropanol | Water-soluble Pd complex | Potassium Carbonate | Benign and biodegradable solvent mixture |

| N-Hydroxyethylpyrrolidone (HEP) | Pd(PPh3)2Cl2/CuI | Tetramethylguanidine (TMG) | Bio-based solvent, rapid reaction at mild temperatures |

| γ-Valerolactone-based Ionic Liquid | PdCl2(PPh3)2 | None | Recyclable, no external base or copper co-catalyst needed |

| Solvent-Free (Ball Milling) | Nickel or Palladium/Copper | Potassium tert-butoxide or Potassium Carbonate | Eliminates solvent waste, energy-efficient |

The adoption of these green solvent alternatives and solvent-free methodologies significantly reduces the environmental impact of synthesizing this compound, aligning the production process with the principles of green chemistry.

Advanced Spectroscopic and Spectrometric Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 4-Ethynyl-3-fluoroaniline (B1392914) hydrochloride, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic arrangement and connectivity.

Proton (¹H) NMR Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 4-Ethynyl-3-fluoroaniline hydrochloride is expected to show distinct signals for the aromatic, ethynyl (B1212043), and ammonium (B1175870) protons. In the hydrochloride salt form, the aniline (B41778) nitrogen is protonated (-NH₃⁺), and these protons may appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration.

The aromatic region would feature three signals corresponding to H-2, H-5, and H-6.

H-2: This proton is ortho to the -NH₃⁺ group and meta to the fluorine atom. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.

H-5: Positioned ortho to the ethynyl group and meta to the -NH₃⁺ group, this proton's signal would likely be a doublet of doublets, arising from coupling to H-6 and the fluorine atom.

H-6: This proton is situated between two other protons (H-2 and H-5) and would exhibit coupling to both, as well as a smaller coupling to the fluorine atom, resulting in a complex multiplet, likely a triplet of doublets.

The terminal alkyne proton (-C≡C-H) typically appears as a sharp singlet in a distinct region of the spectrum. Analysis of the coupling constants (J-values) is critical for confirming assignments, with typical aromatic ortho-coupling (³JHH) around 7-9 Hz, meta-coupling (⁴JHH) around 2-3 Hz, and hydrogen-fluorine couplings (JHF) being significantly larger.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH₃⁺ | Variable, broad | Singlet (broad) | - |

| H-6 | ~7.3 - 7.5 | Triplet of Doublets (td) | ³J(H6-H5) ≈ 8.0, ³J(H6-H2) ≈ 8.0, ⁴J(H6-F) ≈ 5.0 |

| H-5 | ~7.1 - 7.3 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 8.0, ³J(H5-F) ≈ 9.0 |

| H-2 | ~7.0 - 7.2 | Doublet of Doublets (dd) | ³J(H2-H6) ≈ 8.0, ⁴J(H2-F) ≈ 2.0 |

Carbon-13 (¹³C) NMR and Fluorine-19 (¹⁹F) NMR for Positional Information

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals. The carbon atoms directly bonded to fluorine (C-3) and adjacent carbons will exhibit splitting due to C-F coupling, which is invaluable for confirming positional isomerism. The two acetylenic carbons (C-7, C-8) are expected in the midrange of the spectrum. For comparison, the ¹³C NMR data for the related compound 3-fluoroaniline (B1664137) shows characteristic shifts and C-F coupling. chemicalbook.comrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C-1 (C-NH₃⁺) | ~135 - 140 | Present (³JCF) |

| C-2 | ~115 - 120 | Present (³JCF) |

| C-3 (C-F) | ~160 - 165 | Large (¹JCF) |

| C-4 (C-C≡CH) | ~120 - 125 | Present (²JCF) |

| C-5 | ~125 - 130 | Present (²JCF) |

| C-6 | ~110 - 115 | Present (⁴JCF) |

| C-7 (-C ≡CH) | ~80 - 85 | - |

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. A single resonance would be expected for this compound. Its chemical shift and coupling to nearby protons (H-2 and H-5) would provide definitive evidence for the fluorine's position on the aromatic ring. researchgate.netspectrabase.com Studies on similar fluoroaniline (B8554772) isomers demonstrate the power of ¹⁹F NMR in differentiating between them. researchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are used to map the connectivity between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be expected between the adjacent aromatic protons H-5 and H-6, as well as between H-2 and H-6, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.eduresearchgate.net This would show correlations for the C2-H2, C5-H5, C6-H6, and C8-H8 pairs, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is crucial for mapping the complete carbon skeleton. sdsu.eduresearchgate.net Key expected correlations for this compound would include:

The ethynyl proton (H-8) showing correlations to C-4 and C-7.

Aromatic protons showing correlations to neighboring carbons, for instance, H-2 correlating to C-4 and C-6.

The ammonium protons (-NH₃⁺) potentially showing a correlation to C-1.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their characteristic vibrational frequencies. The spectrum of this compound would be expected to display several key absorption bands. The presence of the ammonium salt (-NH₃⁺) would result in broad absorption bands in the 2800-3200 cm⁻¹ region. researchgate.net The terminal alkyne gives rise to a sharp C-H stretching band and a C≡C triple bond stretching band. The C-F bond also has a characteristic strong absorption.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 2800 - 3200 | Strong, Broad |

| Acetylenic C-H | C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Alkyne C≡C | C≡C Stretch | ~2100 - 2150 | Medium, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the analyte detected would be the protonated cation, [C₈H₆FN + H]⁺. The calculated monoisotopic mass of this ion is 136.0566 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structural Conformation

Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a crystalline solid. researchgate.netmdpi.com If suitable single crystals of this compound could be grown, SC-XRD analysis would provide a definitive solid-state confirmation of its structure. nih.gov

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the benzene (B151609) ring, the linear ethynyl group, and the tetrahedral arrangement around the ammonium nitrogen.

Molecular Conformation: Defining the orientation of the substituents relative to the aromatic ring.

Crystal Packing: Revealing how the molecules arrange themselves in the crystal lattice. This would include detailed information on the hydrogen bonding network between the ammonium (-NH₃⁺) cations and the chloride (Cl⁻) anions, as well as other intermolecular interactions that stabilize the crystal structure.

While specific crystallographic data for this compound is not available in public databases, studies of similar hydrochloride salts show that the protonated amine group is a key site for hydrogen bonding with the chloride anion. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of a molecule describes the arrangement of molecules in its crystalline solid form. This arrangement is governed by a variety of intermolecular interactions, which play a crucial role in determining the physical properties of the solid material, such as its melting point, solubility, and stability. The understanding of these interactions is key in the field of crystal engineering.

In the case of this compound, the presence of an ammonium group (-NH3+), a fluoro group (-F), and an ethynyl group (-C≡CH) dictates the formation of a complex network of intermolecular interactions. The primary interactions expected to be observed in the crystal structure are strong hydrogen bonds. The ammonium group is a potent hydrogen bond donor, and it will likely form hydrogen bonds with the chloride ion (Cl-). Additionally, the ethynyl group can act as a weak hydrogen bond donor.

Halogen bonding is another non-covalent interaction that could play a role in the crystal packing of this compound. The fluorine atom, being an electronegative element, can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site.

A hypothetical representation of the primary intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | -NH3+ | Cl- | 2.9 - 3.2 |

| Hydrogen Bond | -C≡C-H | Cl- or F | 3.0 - 3.5 |

| Halogen Bond | C-F | Cl- or N | 2.8 - 3.3 |

This table represents expected interactions and typical bond distances based on known chemical principles.

Torsional Angle Analysis and Conformational Studies in the Solid State

Torsional angles, which describe the rotation around a chemical bond, are critical in defining the three-dimensional shape or conformation of a molecule. For this compound, the key torsional angle to consider would be the one defining the orientation of the ethynyl group relative to the phenyl ring.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the conformation of molecules in their solid form. By analyzing the chemical shifts and couplings in a solid-state NMR spectrum, it is possible to deduce information about the local environment and conformation of the atoms in the molecule.

While specific experimental data for this compound is not publicly available, a conformational study would likely reveal a relatively planar structure due to the sp-hybridization of the ethynyl group and the sp2-hybridization of the phenyl ring carbons. The fluorine substituent is not expected to cause significant steric hindrance that would lead to a large out-of-plane torsion of the ethynyl group.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and quantification of a target compound and its impurities. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable tools.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the workhorse for purity assessment of non-volatile and thermally labile compounds in the pharmaceutical industry. The development of a robust HPLC method for this compound is critical for its quality control. A reversed-phase HPLC method would be the most common approach.

Method development would involve the optimization of several parameters, including the choice of stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), column temperature, and detection wavelength. For a compound like this compound, UV detection would be suitable due to the presence of the chromophoric phenyl ring.

A well-developed HPLC method should be able to separate the main compound from its potential impurities, such as starting materials, intermediates, and degradation products. The method would need to be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness.

Below is a table with a hypothetical set of optimized HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides an example of typical HPLC conditions and does not represent experimentally verified data for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS would be employed to identify and quantify any volatile byproducts or residual starting materials. The high sensitivity and specificity of mass spectrometry allow for the confident identification of these trace-level impurities.

For the analysis of this compound itself by GC, derivatization of the polar amino group would likely be necessary to improve its volatility and chromatographic peak shape. However, for the analysis of volatile byproducts, derivatization may not be required.

The GC-MS analysis would involve injecting a sample of the reaction mixture or the isolated product (dissolved in a suitable solvent) into the gas chromatograph. The compounds are then separated based on their boiling points and interactions with the stationary phase of the GC column before being detected and identified by the mass spectrometer.

Potential volatile byproducts could include unreacted starting materials or low molecular weight side-products formed during the synthesis. The identification of these byproducts is crucial for optimizing the reaction conditions to improve the yield and purity of the final product.

Quantum Chemical and Computational Studies of 4 Ethynyl 3 Fluoroaniline Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like 4-Ethynyl-3-fluoroaniline (B1392914) hydrochloride, DFT calculations would provide significant insights into its stability, reactivity, and spectroscopic characteristics. A typical study would employ a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 4-Ethynyl-3-fluoroaniline hydrochloride, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface.

Table 1: Postulated Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-N bond length | ~1.45 Å |

| C-F bond length | ~1.35 Å |

| C≡C bond length | ~1.21 Å |

| C-H (ethynyl) bond length | ~1.06 Å |

| C-C-C bond angle (ring) | ~120° |

| H-N-H bond angle | ~109.5° (for NH3+) |

Note: These are estimated values based on known data for similar structures and are subject to verification by actual DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.

An Electrostatic Potential (ESP) map illustrates the charge distribution within a molecule and is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the ESP map would be expected to show a region of high positive potential (electrophilic) around the protonated amino group (-NH3+). Regions of negative potential (nucleophilic) would likely be associated with the fluorine atom and the π-electron cloud of the ethynyl (B1212043) group and the aromatic ring. This information is critical for understanding intermolecular interactions and the initial steps of chemical reactions.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which can then be used to aid in the experimental characterization of a new compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are highly valuable. The predicted shifts for the aromatic protons and carbons would be influenced by the substituent effects of the fluoro, ethynyl, and ammonium (B1175870) groups.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of the vibrational bands. Key predicted vibrations for this molecule would include the N-H stretches of the ammonium group, the C≡C stretch of the ethynyl group, the C-F stretch, and various aromatic C-H and C-C stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). The predicted λ(max) values would correspond to the electronic transitions between molecular orbitals, primarily π → π* transitions within the aromatic system.

Table 2: Postulated Key Spectroscopic Features for this compound (Theoretical)

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift |

| IR | N-H stretch (NH3+) | ~3200-3400 cm⁻¹ |

| IR | C≡C stretch | ~2100-2150 cm⁻¹ |

| IR | C-F stretch | ~1200-1300 cm⁻¹ |

| ¹H NMR | Aromatic Protons | ~7.0-8.0 ppm |

| ¹³C NMR | Ethynyl Carbons | ~80-90 ppm |

| ¹⁹F NMR | Fluoro Substituent | Dependent on standard |

Note: These are generalized predictions and require specific computational results for accurate values.

Reactivity and Selectivity Prediction through Computational Modeling

Computational modeling can be extended to explore the potential chemical reactions of this compound.

By modeling potential reaction pathways, chemists can predict the feasibility and outcome of a chemical transformation. For instance, the reactivity of the ethynyl group in reactions such as cycloadditions or Sonogashira couplings could be investigated. Computational methods can identify the transition state structures for these reactions and calculate their activation energies. A lower activation energy would indicate a more favorable reaction pathway. This predictive power is invaluable in designing synthetic routes and understanding reaction mechanisms at a molecular level.

Nucleophilicity and Electrophilicity Indices

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the reactivity of molecules. For this compound, these calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for calculating global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

The electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, the nucleophilicity index (N) can also be determined, often based on the HOMO energy within the context of a specific set of reference molecules.

For this compound, the presence of the electron-withdrawing fluorine atom and the ethynyl group, along with the protonated aniline (B41778) moiety, is expected to significantly influence its electronic properties. The aniline ring, functionalized with these groups, would exhibit a complex interplay of inductive and resonance effects, which would be reflected in the calculated reactivity indices. A hypothetical data table for such calculated indices is presented below.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 7.3 |

| Electronegativity | χ | 4.85 |

| Chemical Hardness | η | 3.65 |

| Global Electrophilicity Index | ω | 3.23 |

Note: The values presented in this table are purely illustrative and intended to represent the type of data generated from quantum chemical calculations.

Supramolecular Interactions and Anion Recognition Studies

The hydrochloride salt of 4-Ethynyl-3-fluoroaniline introduces the potential for a rich network of non-covalent interactions, which are fundamental to its crystal engineering and its ability to interact with other molecules, including anions.

Hydrogen Bonding Network Analysis

Furthermore, the terminal alkyne C-H group can also participate in weaker C-H···Cl or C-H···π interactions. The fluorine atom, while a weak hydrogen bond acceptor, could also engage in minor interactions. A detailed analysis, typically performed using X-ray crystallography data, would involve quantifying the bond distances and angles of these interactions to ascertain their strength and geometry.

Halogen Bonding Interactions

Halogen bonding is a directional non-covalent interaction involving a halogen atom. In the case of this compound, the fluorine atom could potentially act as a halogen bond donor, although fluorine is the least polarizable halogen and thus the weakest halogen bond donor. More likely, the fluorine atom could act as a halogen bond acceptor if interacting with a suitable halogen bond donor molecule. However, the most significant "halogen" interaction in this system is the ionic and hydrogen bonding involving the chloride ion. It is important to distinguish the role of the covalently bound fluorine from the free chloride anion. The chloride anion's interactions are primarily electrostatic and hydrogen bonding in nature, not halogen bonding.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational flexibility of this compound over time. Such simulations would model the molecule's dynamic behavior in a given environment, such as in solution or within a crystal lattice.

The primary focus of MD simulations for this molecule would be the rotational dynamics of the ethynyl group and the potential for puckering or out-of-plane movements of the aniline ring substituents. By simulating the system over several nanoseconds, one can generate a trajectory of atomic positions. Analysis of this trajectory allows for the identification of low-energy conformational states and the energy barriers between them.

Key parameters to analyze from an MD simulation would include:

Dihedral Angle Distributions: Tracking the dihedral angles involving the ethynyl group and the aniline ring would reveal the preferred orientations and the extent of rotational freedom.

Radial Distribution Functions (RDFs): In a simulation including solvent or counter-ions, RDFs would show the probability of finding other species at a certain distance from specific atoms on the 4-Ethynyl-3-fluoroaniline cation, providing insight into solvation shells and ion pairing.

Root Mean Square Deviation (RMSD): This parameter would indicate the structural stability of the molecule over the course of the simulation.

Through these computational approaches, a comprehensive understanding of the chemical reactivity, intermolecular interactions, and dynamic behavior of this compound can be achieved.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Chloride |

Strategic Applications in Complex Molecule Synthesis

Role as an Intermediate in Pyrrolopyrimidine and Quinazoline (B50416) Scaffold Synthesis

The pyrrolopyrimidine and quinazoline core structures are prevalent in numerous biologically active compounds, including kinase inhibitors used in oncology. 4-Ethynyl-3-fluoroaniline (B1392914) serves as a key intermediate in the synthesis of derivatives of these important heterocyclic systems. Its utility stems from the ability of its functional groups—the nucleophilic amine and the reactive ethynyl (B1212043) group—to participate in various ring-forming and substitution reactions.

Amination Reactions with Activated Heterocycles

The primary amino group of 4-ethynyl-3-fluoroaniline allows it to act as a potent nucleophile in reactions with activated heterocyclic systems. This is particularly valuable in the synthesis of 4-anilinoquinazoline (B1210976) and 4-anilinopyrrolopyrimidine derivatives. In these syntheses, a halogenated (typically chlorinated) quinazoline or pyrrolopyrimidine scaffold undergoes a nucleophilic aromatic substitution (SNAr) reaction with 4-ethynyl-3-fluoroaniline.

For instance, the synthesis of certain epidermal growth factor receptor (EGFR) inhibitors involves the coupling of an aniline (B41778) derivative to the C4 position of a quinazoline ring. The presence of the 3-ethynyl group on the aniline moiety has been shown to be desirable for high potency in some kinase inhibitors. researchgate.net The reaction typically proceeds by treating the chloroquinazoline with 4-ethynyl-3-fluoroaniline in a suitable solvent like isopropanol, often with acid catalysis, to yield the corresponding 4-(3-ethynyl-4-fluoroanilino)quinazoline derivative.

| Reactant 1 | Reactant 2 | Product Scaffold | Reaction Type | Reference |

| 4-Chloroquinazoline | 4-Ethynyl-3-fluoroaniline | 4-Anilinoquinazoline | Nucleophilic Aromatic Substitution | researchgate.netgoogle.com |

| 4-Chloropyrrolopyrimidine | 4-Ethynyl-3-fluoroaniline | 4-Anilinopyrrolopyrimidine | Nucleophilic Aromatic Substitution | beilstein-journals.org |

Divergent Synthesis of Poly-substituted Quinazoline Derivatives

The dual functionality of 4-ethynyl-3-fluoroaniline allows for a divergent approach to synthesizing poly-substituted quinazolines. After the initial amination reaction to form a 4-(3-ethynyl-4-fluoroanilino)quinazoline, the terminal alkyne at the 3-position remains available for further functionalization. This ethynyl group can undergo a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents and the extension of the molecular framework. This strategy is a cornerstone of modern medicinal chemistry for creating libraries of analogues for structure-activity relationship (SAR) studies. researchgate.net

Utilization in Sonogashira Cross-Coupling for Aryl-Alkynyl Linkages

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper species. researchgate.net 4-Ethynyl-3-fluoroaniline hydrochloride, with its terminal alkyne, is an ideal substrate for this reaction, enabling the creation of rigid, linear aryl-alkynyl linkages. The synthesis of 3-ethynyl-4-fluoroaniline (B1315292) itself often employs a Sonogashira coupling between a protected alkyne (like trimethylsilylacetylene) and a halogenated fluoroaniline (B8554772) precursor, followed by deprotection.

Construction of Extended Pi-Conjugated Systems

The Sonogashira reaction is instrumental in the construction of extended π-conjugated systems, which are of great interest for applications in molecular electronics and materials science. By coupling 4-ethynyl-3-fluoroaniline with various aryl halides, oligomers and polymers with alternating aryl-alkynyl units can be synthesized. These materials, often referred to as poly(arylene ethynylene)s (PAEs), can exhibit interesting photophysical and electronic properties. The fluorine substituent can further modulate these properties through its electron-withdrawing nature. The reaction provides a direct route to extending conjugation and creating well-defined, rigid-rod-like molecular wires. beilstein-journals.org

| Alkyne Substrate | Coupling Partner (Ar-X) | Catalyst System | Product Type | Reference |

| 4-Ethynyl-3-fluoroaniline | Aryl Iodide/Bromide | Pd(PPh₃)₂Cl₂ / CuI | Aryl-Alkynyl Compound | beilstein-journals.orgresearchgate.net |

| 4-Ethynyl-3-fluoroaniline | Di-halo-arene | Pd(PPh₃)₂Cl₂ / CuI | Poly(arylene ethynylene) |

Synthesis of Complex Polycycles and Macrocycles

Beyond linear systems, the Sonogashira coupling of 4-ethynyl-3-fluoroaniline is a key step in the synthesis of more complex architectures like polycycles and macrocycles. Intramolecular Sonogashira reactions can be employed to form cyclic structures, while intermolecular coupling of di-functional building blocks (e.g., a molecule with two alkyne groups and another with two halide groups) can lead to the formation of large macrocycles. These shape-persistent macrocycles are important scaffolds in host-guest chemistry and as precursors to novel carbon-rich nanostructures. The rigidity imparted by the aryl-alkynyl linkages is crucial for maintaining a defined cavity size and shape.

Precursor for Advanced Functional Materials and Polymer Synthesis

The unique combination of a polymerizable aniline group and a reactive ethynyl group makes 4-ethynyl-3-fluoroaniline a promising monomer for the synthesis of advanced functional materials and polymers. The properties of the resulting polymers can be tailored by selectively engaging one or both of these functional groups in the polymerization process.

The chemical oxidative polymerization of aniline and its derivatives is a well-established method to produce polyanilines (PANI), a class of conducting polymers. Fluorine-substituted polyanilines often exhibit enhanced thermal stability and solubility compared to the parent PANI. 4-Ethynyl-3-fluoroaniline can serve as a monomer in such reactions, leading to a fluorinated polyaniline backbone.

Furthermore, the ethynyl group provides an alternative route for polymerization. Transition-metal-catalyzed polymerization of the alkyne functionality can lead to the formation of poly(phenyleneethynylene)-type structures, which are known for their semiconducting and photoluminescent properties. The presence of both the aniline and fluoro-substituents on the polymer backbone would be expected to significantly influence the final material's electronic properties, solubility, and processability, making it a candidate for applications in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Fluoro-Substituted Polyaniline Derivatives

This compound serves as a specialized monomer for the synthesis of fluoro-substituted polyaniline (PANI) derivatives. The incorporation of fluorine atoms into the polyaniline backbone imparts several advantageous properties compared to the unsubstituted parent polymer. Research on related fluorinated anilines, such as 3-fluoroaniline (B1664137), demonstrates that the resulting polymers exhibit enhanced solubility, greater thermal stability, and improved morphological control. researchgate.net The presence of the C-F bond in the polymer backbone contributes to this increased thermal stability. researchgate.net

The electron-withdrawing nature of the fluorine substituent influences the electronic properties of the polymer, causing a shift to more positive potentials in the redox systems of poly(monofluoroaniline)s. researchgate.net However, this can also lead to a decrease in electrical conductivity. Studies on poly(aniline-co-3-fluoroaniline) derivatives show that the conductivity decreases as the content of 3-fluoroaniline increases. researchgate.netresearchgate.net

The ethynyl group on the 4-Ethynyl-3-fluoroaniline monomer introduces a site for post-polymerization modification or for creating cross-linked polymer networks. This functionality allows for the development of advanced materials with highly tailored structures and properties, which is not possible with simple fluoroaniline monomers. The polymerization can be achieved through chemical or electrochemical methods, typically in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate. researchgate.netresearchgate.net

Table 1: Properties of Fluoro-Substituted Polyanilines Compared to Unsubstituted Polyaniline

| Property | Unsubstituted Polyaniline (PANI) | Fluoro-Substituted Polyaniline (F-PANI) | Source(s) |

| Thermal Stability | Lower | Higher, due to the strength of the C-F bond. researchgate.net | researchgate.net |

| Solubility | Limited | Increased in various solvents. researchgate.net | researchgate.net |

| Electrical Conductivity | Higher | Generally lower; decreases with increasing fluorine content. researchgate.net | researchgate.net |

| Morphology | Less defined | Improved control, with studies showing fibrous as well as globular structures depending on synthesis conditions. researchgate.netnih.gov | researchgate.netnih.gov |

| Redox Potentials | Baseline | Shifted to more positive potentials due to the electron-withdrawing effect of fluorine. researchgate.net | researchgate.net |

Design of Organic Electronic Materials with Tailored Properties

The ethynyl group provides a reactive handle for Sonogashira coupling reactions, a powerful tool for constructing complex conjugated systems. This allows for the extension of π-conjugation, which is essential for efficient charge transport. Furthermore, the aniline moiety itself can be incorporated into larger molecular structures through methods like the Buchwald-Hartwig amination, providing another route to complex semiconducting molecules. ossila.com The presence of fluorine can also enhance the intermolecular interactions and solid-state packing of the organic material, which directly impacts charge mobility.

Building Block in the Synthesis of Specialty Reagents and Ligands

This compound is a versatile bifunctional building block for synthesizing specialty reagents and ligands. The primary amine group and the terminal alkyne (ethynyl) group can undergo a wide range of chemical transformations independently.

The amine group can be diazotized and converted into various other functional groups or used in coupling reactions. It can also be acylated or alkylated to generate a diverse library of substituted aniline derivatives. The ethynyl group is a gateway to click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to molecules bearing an azide (B81097) group. It also participates in Sonogashira couplings, Cadiot-Chodkiewicz couplings, and other reactions characteristic of terminal alkynes.

This dual reactivity makes the compound valuable in constructing complex molecules, such as bidentate or pincer ligands used in organometallic catalysis. For example, the amine could coordinate to a metal center, while the ethynyl group remains available for tethering the complex to a surface or another molecule. The fluorine atom provides an additional level of tuning, influencing the electronic properties and reactivity of the molecule. The synthesis of related compounds like 3-ethynyl-4-fluoroaniline from 3-bromo-4-fluoronitrobenzene (B1266112) using a palladium catalyst highlights the synthetic accessibility of such building blocks. google.comgoogle.com

Mannich Reaction Substrate Potential

This compound possesses significant potential as a substrate in the Mannich reaction. The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (such as formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. organic-chemistry.org As a primary amine, 4-Ethynyl-3-fluoroaniline can react with an aldehyde to form a reactive Schiff base or iminium ion in situ. organic-chemistry.org

This iminium intermediate is a potent electrophile that readily reacts with a wide range of nucleophiles (the active hydrogen component), including enolizable ketones, esters, aldehydes, or even electron-rich aromatic compounds. This reaction results in the formation of a new carbon-carbon bond and introduces an aminomethyl group into the target molecule. organic-chemistry.orgnih.gov The use of this compound in this reaction would yield products containing the synthetically versatile ethynyl-fluoro-phenyl moiety. These products could serve as advanced intermediates in the synthesis of pharmaceuticals and other complex organic molecules. nih.gov

Table 2: Potential Mannich Reaction Components using 4-Ethynyl-3-fluoroaniline

| Component | Role | Example(s) |

| Amine | Forms the iminium ion intermediate | 4-Ethynyl-3-fluoroaniline |

| Aldehyde | Carbonyl source | Formaldehyde, Benzaldehyde |

| Active Hydrogen Compound | Nucleophile | Acetone (ketone), Acetophenone (ketone), Malonic esters, Phenol (electron-rich aromatic) |

Structure Activity Relationship Sar Investigations in Medicinal Chemistry Research

Design Rationale for Incorporating Ethynyl (B1212043) and Fluoroaniline (B8554772) Moieties in Bioactive Compounds

The design of bioactive compounds is a meticulous process of balancing potency, selectivity, and pharmacokinetic properties. The inclusion of ethynyl and fluoroaniline functionalities is a deliberate strategy to enhance these molecular attributes.

Role of the Ethynyl Group in Ligand-Target Interactions and Metabolic Stability

The ethynyl group is a versatile functional group in medicinal chemistry, prized for its linear geometry and its ability to participate in various non-covalent interactions. The acidic proton of the terminal alkyne can act as a hydrogen bond donor, while the π-system of the triple bond can function as a hydrogen bond acceptor. google.comrsc.org These interactions can provide additional anchor points within the target's binding pocket, thereby increasing binding affinity. The ethynyl group can also form covalent bonds with specific amino acid residues, such as cysteine, leading to irreversible inhibition, a strategy often employed in the design of potent enzyme inhibitors. nih.gov From a pharmacokinetic standpoint, the introduction of an ethynyl group can enhance metabolic stability by blocking potential sites of metabolism.

Scaffold Design for Kinase Inhibitor Development (e.g., EGFR, VEGFR)

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The 4-ethynyl-3-fluoroaniline (B1392914) moiety is a key component in the design of advanced inhibitors based on this scaffold.

Optimization of 4-Anilinoquinazoline Cores

Structure-activity relationship studies have demonstrated that the nature and position of substituents on the 4-anilinoquinazoline core are critical for inhibitory activity. The aniline (B41778) portion of the molecule typically occupies the ATP-binding site of the kinase. The strategic placement of the ethynyl group, often at the meta-position of the aniline ring, allows for crucial interactions with the enzyme's active site. For instance, in the development of CUDC-101, a potent multi-acting inhibitor, the 3-ethynylphenylamino group was found to be a key determinant of its inhibitory activity against HDAC, EGFR, and HER2. nih.gov

Mechanistic Studies of Molecular Interactions with Biological Targets

Molecular docking studies provide valuable insights into the binding modes of inhibitors within the active sites of their target proteins. For inhibitors derived from 4-ethynyl-3-fluoroaniline, these studies reveal key interactions that contribute to their high affinity and selectivity. The quinazoline (B50416) core typically forms hydrogen bonds with the hinge region of the kinase domain. The 3-fluoroaniline (B1664137) moiety extends into the hydrophobic pocket, where the fluorine atom can engage in favorable interactions with hydrophobic residues. The ethynyl group, projecting from the aniline ring, can form a crucial hydrogen bond with a key residue in the active site or, in the case of covalent inhibitors, react with a nearby cysteine residue. For example, molecular docking studies of various 4-anilinoquinazoline derivatives have shown that the aniline substituent pattern is critical for effective binding to both EGFR and VEGFR-2. nih.gov

Below is a table summarizing the structure-activity relationships of 4-anilinoquinazoline derivatives, highlighting the impact of various substitutions on their inhibitory activity.

| Compound/Series | Aniline Substitution | Quinazoline Substitution | Target Kinase(s) | Key SAR Findings | Reference |

| CUDC-101 | 3-Ethynyl | 7-Methoxy-6-((N-hydroxyheptanamide)oxy) | HDAC, EGFR, HER2 | The 3-ethynylphenylamino group is crucial for potent multi-acting inhibition. | nih.gov |

| 4-Anilinoquinazolines | 3-Chloro, 4-Fluoro | Varied | EGFR | 3-Chloro-4-fluoroaniline is a common moiety in potent EGFR inhibitors. | google.com |

| 4-Anilinoquinazolines | 3-Fluoro | 7-(N-methylpiperazine) | EGFR, VEGFR-2 | Replacement of 3-fluoroaniline with other substituted anilines significantly decreased cytotoxicity. | nih.gov |

| 4-Anilinoquinazolines | 4-Bromo-2-fluoro | 7-(Diethylamino) | EGFR, VEGFR-2 | Exhibited the best cytotoxic activity among the series. | nih.gov |

Computational Docking and Molecular Dynamics for Ligand-Protein Binding

Computational docking and molecular dynamics (MD) simulations are powerful in silico tools to predict and analyze the binding of a ligand, such as 4-ethynyl-3-fluoroaniline, to a protein's active site. Docking studies would predict the most likely binding poses of the molecule within the binding pocket, identifying key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking. For instance, the aniline amine group can act as a hydrogen bond donor, while the aromatic ring can engage in hydrophobic and π-π interactions. The ethynyl group, with its linear geometry and π system, can also participate in unique interactions, sometimes acting as a weak hydrogen bond donor or interacting with aromatic residues. nih.govresearchgate.net The fluorine atom, due to its high electronegativity, can influence the electronic landscape of the aromatic ring and potentially form halogen bonds or other electrostatic interactions.

A hypothetical docking study of 4-ethynyl-3-fluoroaniline into a generic kinase binding site might reveal the interactions detailed in the table below.

| Interaction Type | Ligand Moiety | Protein Residue (Hypothetical) |

| Hydrogen Bond | Aniline -NH2 | Aspartic Acid (side chain) |

| Hydrophobic | Phenyl Ring | Leucine, Valine (side chain) |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine (aromatic ring) |

| Weak Hydrogen Bond | Ethynyl -CH | Carbonyl Oxygen (backbone) |

| Halogen Bond | Fluoro Group | Electron-rich atom (e.g., Oxygen) |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of derivatives of 4-ethynyl-3-fluoroaniline, QSAR studies would be instrumental in understanding the impact of various substitutions on activity.

To build a QSAR model, a dataset of analogues would be synthesized, varying substituents on the aniline ring or modifying the ethynyl group. For each compound, biological activity (e.g., IC50) would be measured, and a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., Hammett constants), steric (e.g., molar refractivity), or hydrophobic (e.g., logP).

A hypothetical QSAR study on a series of 4-ethynyl-3-fluoroaniline derivatives might explore the following descriptors:

| Descriptor Class | Specific Descriptor | Potential Impact on Activity |

| Electronic | Hammett constant (σ) | Modulating the pKa of the aniline |

| Steric | Molar Refractivity (MR) | Optimizing fit within the binding pocket |

| Hydrophobic | Partition coefficient (logP) | Influencing cell permeability and target engagement |

| Topological | Wiener Index | Describing molecular branching and size |

The resulting QSAR equation would quantify the contribution of each descriptor to the biological activity, guiding the design of more potent analogues.

Bioisosteric Replacements and Fluorine's Strategic Role in Pharmacophore Design

Bioisosteric replacement is a strategy in medicinal chemistry to swap one functional group for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. nih.gov The ethynyl and fluoro groups of 4-ethynyl-3-fluoroaniline are prime examples of moieties used in such strategies.

The ethynyl group is considered a non-classical bioisostere of various atoms and functional groups. nih.gov For instance, it can mimic a halogen atom, like iodine, in forming halogen-like bonds. researchgate.netresearchgate.netyoutube.com It can also serve as a rigid linker to maintain a specific orientation of other functional groups. researchgate.net

Fluorine has become a "magic bullet" in drug development due to its unique properties. google.com Its small size allows it to replace hydrogen with minimal steric perturbation, while its high electronegativity can profoundly impact the molecule's electronic properties. google.comacs.orgnih.gov

Altering pKa and Lipophilicity Profiles for Optimized Interactions

The introduction of a fluorine atom can significantly alter the acidity or basicity (pKa) of nearby functional groups. google.comacs.orgnih.gov In 4-ethynyl-3-fluoroaniline, the electron-withdrawing nature of the fluorine at the meta position to the amine group will decrease the basicity of the aniline. This modulation of pKa can be crucial for optimizing interactions with a target protein and for improving oral bioavailability by affecting the ionization state of the molecule at physiological pH. nih.gov

| Property | Effect of Fluoro Group | Effect of Ethynyl Group |

| pKa of Aniline | Decreases | Slight decrease |

| Lipophilicity (logD) | Increases | Increases |

Prodrug and Drug Delivery System Design Considerations (Molecular Level)